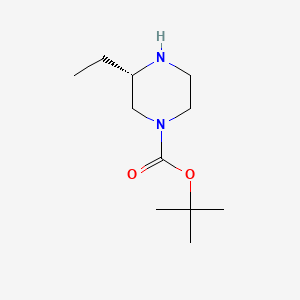

(S)-tert-butyl 3-ethylpiperazine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (3S)-3-ethylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-5-9-8-13(7-6-12-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXJOJUNLMJMJSN-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN(CCN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647557 | |

| Record name | tert-Butyl (3S)-3-ethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928025-56-3 | |

| Record name | tert-Butyl (3S)-3-ethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (S)-tert-butyl 3-ethylpiperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a potential synthetic pathway for (S)-tert-butyl 3-ethylpiperazine-1-carboxylate, a chiral piperazine derivative of interest in pharmaceutical research and development. The synthesis is presented as a multi-step process commencing from the readily available chiral building block, (S)-2-aminobutanol. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic pathway.

Synthetic Pathway Overview

The synthesis of this compound can be strategically approached in two key stages:

-

Stage 1: Synthesis of the chiral piperazine core. This involves the formation of (S)-3-ethylpiperazine from (S)-2-aminobutanol. This transformation is typically achieved through a cyclization reaction following the introduction of a suitable leaving group on the hydroxyl moiety and an amino-protecting group.

-

Stage 2: N-Boc Protection. The secondary amine of the synthesized (S)-3-ethylpiperazine is then selectively protected with a tert-butoxycarbonyl (Boc) group to yield the final target molecule.

Below is a graphical representation of the proposed synthetic pathway.

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocols

The following protocols are based on established methodologies for similar transformations and serve as a guide for the synthesis. Optimization of reaction conditions may be necessary to achieve desired yields and purity.

Stage 1: Synthesis of (S)-3-ethylpiperazine

This stage involves a two-step process starting from (S)-2-aminobutanol.

Step 1a: N-Protection and Hydroxyl Group Activation of (S)-2-aminobutanol

A common strategy involves the protection of the amino group, for example, with a benzyloxycarbonyl (Cbz) group, followed by the activation of the hydroxyl group as a mesylate or tosylate to facilitate subsequent intramolecular cyclization.

-

Materials: (S)-2-aminobutanol, Benzyl chloroformate (Cbz-Cl), Triethylamine (TEA), Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl), Dichloromethane (DCM).

-

Procedure:

-

Dissolve (S)-2-aminobutanol (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere.

-

Slowly add benzyl chloroformate (1.1 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the N-Cbz protected amino alcohol.

-

Dissolve the crude N-Cbz protected amino alcohol in anhydrous dichloromethane and cool to 0 °C.

-

Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq) or p-toluenesulfonyl chloride (1.2 eq).

-

Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with cold water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the activated intermediate.

-

Step 1b: Cyclization to form (S)-3-ethylpiperazine

The activated intermediate is then cyclized with a suitable amine source, followed by deprotection to yield (S)-3-ethylpiperazine.

-

Materials: Activated N-Cbz-(S)-2-amino-1-butyl mesylate/tosylate, Ethanolamine, a suitable base (e.g., potassium carbonate), Palladium on carbon (Pd/C), Hydrogen gas.

-

Procedure:

-

Combine the activated intermediate (1.0 eq), ethanolamine (1.2 eq), and potassium carbonate (2.0 eq) in a suitable solvent such as acetonitrile.

-

Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the N-Cbz protected piperazine.

-

Dissolve the purified N-Cbz protected piperazine in methanol or ethanol.

-

Add 10% Palladium on carbon catalyst.

-

Subject the mixture to hydrogenation (e.g., using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain crude (S)-3-ethylpiperazine.

-

Stage 2: N-Boc Protection of (S)-3-ethylpiperazine

This final step involves the selective protection of the N1-position of the piperazine ring.

-

Materials: (S)-3-ethylpiperazine, Di-tert-butyl dicarbonate (Boc₂O), a suitable base (e.g., Triethylamine or Sodium Bicarbonate), Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Procedure:

-

Dissolve crude (S)-3-ethylpiperazine (1.0 eq) in dichloromethane or THF.

-

Add a base such as triethylamine (1.2 eq) or an aqueous solution of sodium bicarbonate.

-

Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

-

Upon completion, if using an organic base, wash the reaction mixture with water and brine. If using an aqueous base, separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound as the final product.

-

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound based on typical yields for analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.

| Step | Product | Starting Material | Typical Yield (%) | Purity (%) | Analytical Method |

| 1a: Protection & Activation | N-Cbz-(S)-2-amino-1-butyl mesylate/tosylate | (S)-2-aminobutanol | 80-95 | >95 | NMR, LC-MS |

| 1b: Cyclization & Deprotection | (S)-3-ethylpiperazine | Activated Intermediate | 60-80 | >95 | GC-MS, NMR |

| 2: N-Boc Protection | This compound | (S)-3-ethylpiperazine | 85-98 | >97 | NMR, LC-MS, HPLC |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for a single synthetic step.

Figure 2: General experimental workflow for a synthetic step.

This guide provides a foundational understanding of a viable synthetic route to this compound. Researchers are encouraged to consult the primary literature for more specific examples and to optimize the described procedures for their specific needs.

(S)-tert-butyl 3-ethylpiperazine-1-carboxylate chemical properties

An In-depth Technical Guide on the Chemical Properties of (S)-tert-butyl 3-ethylpiperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a chiral heterocyclic compound belonging to the piperazine class of molecules. The piperazine ring is a common scaffold in medicinal chemistry, known for its presence in a wide array of biologically active compounds. The introduction of a tert-butyloxycarbonyl (Boc) protecting group and a chiral ethyl substituent at the 3-position makes this molecule a valuable building block in the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of the known chemical properties, a generalized synthesis protocol, and a discussion of the potential biological significance of this compound and its derivatives. Due to the limited availability of specific experimental data for this compound, information from closely related analogs is included for comparative purposes.

Chemical and Physical Properties

Core Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |

| Molecular Weight | 214.309 g/mol | [1] |

| CAS Number | 928025-56-3 | [1] |

| Appearance | Likely a solid or oil | Inferred from analogs |

| Purity | Typically ≥97% | [1] |

Properties of Structural Analogs

To provide a predictive context, the properties of the corresponding (R)-ethyl and (S)-methyl analogs are presented.

| Property | (R)-tert-butyl 3-ethylpiperazine-1-carboxylate | (S)-tert-butyl 3-methylpiperazine-1-carboxylate |

| Molecular Formula | C₁₁H₂₂N₂O₂ | C₁₀H₂₀N₂O₂ |

| Molecular Weight | 214.31 g/mol [2] | 200.28 g/mol [3] |

| CAS Number | 438050-08-9[2] | 147081-29-6 |

| Physical State | Not specified | Solid |

| Melting Point | Not specified | 42.0 to 46.0 °C |

| Optical Activity | Not specified | [α]/D -16±2°, c = 1 in dioxane |

Synthesis and Purification

A specific, detailed experimental protocol for the synthesis of this compound is not available in peer-reviewed literature. However, a general and widely used method for the N-Boc protection of piperazines can be adapted from protocols for similar compounds. The synthesis would logically start from the commercially available (S)-2-ethylpiperazine.

General Experimental Protocol: N-Boc Protection of (S)-2-ethylpiperazine

This protocol is a generalized procedure based on standard methods for the Boc protection of amines.

Materials:

-

(S)-2-ethylpiperazine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (Et₃N) or other suitable base

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve (S)-2-ethylpiperazine (1.0 equivalent) in anhydrous dichloromethane.

-

Addition of Base: Add triethylamine (1.1 to 1.5 equivalents) to the solution.

-

Addition of Boc Anhydride: Cool the mixture to 0 °C in an ice bath. To this stirred solution, add a solution of di-tert-butyl dicarbonate (1.0 to 1.1 equivalents) in dichloromethane dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours (typically 4-16 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench by adding water or saturated aqueous NaHCO₃. Separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane (2-3 times).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Analytical Data

No publicly available NMR or mass spectrometry data for this compound has been identified. For characterization purposes, comparison with data from analogous structures would be necessary.

Expected ¹H NMR Spectral Features

Based on the structure and typical chemical shifts, the proton NMR spectrum in CDCl₃ would be expected to show the following signals:

-

A triplet for the methyl protons of the ethyl group.

-

A quartet for the methylene protons of the ethyl group.

-

A complex multiplet for the proton at the chiral center (C3).

-

A series of multiplets for the piperazine ring protons.

-

A singlet for the nine protons of the tert-butyl group.

Expected ¹³C NMR Spectral Features

The carbon NMR spectrum would be expected to show distinct signals for:

-

The methyl and methylene carbons of the ethyl group.

-

The chiral carbon (C3) of the piperazine ring.

-

The other carbon atoms of the piperazine ring.

-

The quaternary carbon and the methyl carbons of the tert-butyl group.

-

The carbonyl carbon of the carbamate.

Biological Activity and Applications

There is no specific information regarding the biological activity or pharmacological profile of this compound. However, the piperazine scaffold is a well-established pharmacophore in a multitude of therapeutic areas. The introduction of chirality and specific substituents can significantly influence the biological activity and selectivity of these compounds.

General Biological Activities of Substituted Piperazines

Piperazine derivatives have been reported to exhibit a broad range of biological activities, including:

-

Antimicrobial and Antifungal Activity: Various substituted piperazines have shown significant efficacy against bacterial and fungal strains.[4]

-

Anticancer Activity: The piperazine ring is a core component of several kinase inhibitors used in cancer therapy.

-

Central Nervous System (CNS) Activity: Piperazine derivatives are found in drugs targeting CNS disorders, including antipsychotics and antidepressants. The piperazine moiety can interact with various receptors such as dopamine and serotonin receptors.[5]

The chirality at the 3-position of this compound is of particular importance, as stereochemistry often plays a crucial role in the interaction with biological targets.

Safety and Handling

Specific safety data for this compound is not available. Standard laboratory safety precautions should be taken when handling this compound. Based on data for similar piperazine derivatives, it should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses, lab coat) should be worn. Avoid inhalation, ingestion, and contact with skin and eyes.

Conclusion

This compound is a chiral building block with significant potential in the synthesis of novel, biologically active molecules. While specific experimental data for this compound is limited, its structural similarity to well-studied piperazine derivatives suggests its utility in drug discovery and development. Further research is warranted to fully characterize its physical and chemical properties, optimize its synthesis, and explore its pharmacological profile. This guide serves as a foundational resource for researchers interested in utilizing this compound in their synthetic and medicinal chemistry endeavors.

References

- 1. calpaclab.com [calpaclab.com]

- 2. appretech.com [appretech.com]

- 3. tert-Butyl 3-methylpiperazine-1-carboxylate | C10H20N2O2 | CID 2756810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pure.uva.nl [pure.uva.nl]

- 5. Tert-butyl (S)-3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride | Benchchem [benchchem.com]

An In-depth Technical Guide to (S)-tert-butyl 3-ethylpiperazine-1-carboxylate

CAS Number: 928025-56-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-tert-butyl 3-ethylpiperazine-1-carboxylate, a chiral piperazine derivative of significant interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, spectroscopic data, synthesis methodologies, and its emerging role as a critical building block in the development of novel therapeutics, particularly in the field of targeted protein degradation.

Chemical and Physical Properties

This compound is a chiral heterocyclic compound featuring a piperazine ring substituted with an ethyl group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The Boc group provides stability during synthetic transformations and can be readily removed under acidic conditions. The presence of a chiral center at the C-3 position makes this molecule a valuable component for creating stereospecific interactions with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 928025-56-3 | [1] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |

| Molecular Weight | 214.31 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid or oil | [2] |

| Purity | ≥97% | [1] |

| Boiling Point | 287 °C at 760 mmHg (for the racemate) | |

| Storage Temperature | Room temperature | [1] |

| Product Family | Protein Degrader Building Blocks | [1] |

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. The following data, while not explicitly linked to the CAS number in the source, is consistent with the expected structure.

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H-NMR (500 MHz, CDCl₃) | δ (ppm): 3.87 – 3.78 (m, 1H), 3.73 – 3.63 (m, 2H), 3.40 – 3.26 (m, 2H), 1.99 – 1.73 (m, 4H), 1.67 – 1.48 (m, 3H), 1.46 (s, 9H), 1.45 – 1.32 (m, 1H), 0.90 (t, J = 7.5 Hz, 3H). |

| ¹³C-NMR (126 MHz, CDCl₃) | δ (ppm): 155.0, 79.3, 56.9, 53.2, 46.4, 31.0, 29.3, 28.7, 25.5, 10.9. |

| Infrared (IR) (film) | νₘₐₓ (cm⁻¹): 3428, 2971, 2872, 1692, 1478, 1457, 1366, 1251, 1169. |

Synthesis and Experimental Protocols

One plausible synthetic approach involves the asymmetric hydrogenation of a corresponding pyrazine precursor or the asymmetric lithiation of an N-Boc piperazine.[5][6] Below is a representative, generalized experimental protocol based on the synthesis of similar chiral piperazine derivatives.

Representative Experimental Protocol: Asymmetric Synthesis of 3-Substituted Piperazines

This protocol outlines a general strategy and should be optimized for the specific synthesis of this compound.

Objective: To synthesize an enantiomerically enriched 3-substituted piperazine derivative.

Materials:

-

N-Boc protected piperazine precursor

-

sec-Butyllithium (s-BuLi)

-

(-)-Sparteine or other chiral ligand

-

Anhydrous solvent (e.g., diethyl ether, THF)

-

Electrophile (e.g., ethyl iodide)

-

Quenching agent (e.g., saturated aqueous ammonium chloride)

-

Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate)

-

Silica gel for column chromatography

Procedure:

-

Preparation: Under an inert atmosphere (argon or nitrogen), a solution of the chiral ligand (e.g., (-)-sparteine) in an anhydrous solvent is prepared in a flame-dried flask and cooled to -78 °C.

-

Lithiation: sec-Butyllithium is added dropwise to the solution, followed by the slow addition of the N-Boc protected piperazine precursor. The reaction mixture is stirred at -78 °C for a specified time to allow for the formation of the lithiated intermediate.

-

Electrophilic Quench: The desired electrophile (e.g., ethyl iodide) is added to the reaction mixture, and the solution is stirred for several hours, allowing it to slowly warm to room temperature.

-

Workup: The reaction is quenched with a suitable quenching agent. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography to yield the desired enantiomerically enriched this compound.

Note: The success of this reaction is highly dependent on the choice of chiral ligand, solvent, temperature, and the nature of the electrophile.[5]

Applications in Drug Discovery: A Key Building Block for PROTACs

The primary application of this compound is as a specialized building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that represent a novel therapeutic modality aimed at targeted protein degradation.[7][8]

A PROTAC molecule consists of three main components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two moieties. The piperazine scaffold, such as the one in this compound, is often incorporated into the linker component of PROTACs. The rigidity and conformational constraints of the piperazine ring can be advantageous in optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase, which is a critical step for efficient protein degradation.[9][10]

Workflow for PROTAC Synthesis and Action

The following diagram illustrates the general workflow of synthesizing a PROTAC using a piperazine-containing building block and the subsequent mechanism of action leading to targeted protein degradation.

Caption: Workflow of PROTAC synthesis and mechanism of action.

The use of chiral building blocks like this compound in PROTAC design allows for the exploration of three-dimensional chemical space, potentially leading to improved potency, selectivity, and pharmacokinetic properties of the final drug candidate.[11]

Signaling Pathways and Mechanism of Action

The mechanism of action of this compound is indirect and is realized through its incorporation into a PROTAC molecule. The PROTAC, by inducing the degradation of a specific target protein, can modulate the signaling pathway in which that protein is involved.

For example, if the target protein is a kinase involved in a cancer-related signaling pathway, its degradation will lead to the downregulation of that pathway, thereby inhibiting cancer cell proliferation. The specificity of the PROTAC is determined by the "warhead" that binds to the target protein and the E3 ligase ligand. The linker, which can be derived from this compound, plays a crucial role in orienting these two components for effective ternary complex formation.

The following diagram illustrates the logical relationship in the mechanism of action of a PROTAC.

Caption: Logical flow of PROTAC's mechanism of action.

Conclusion

This compound is a valuable and versatile chiral building block for drug discovery and development. Its primary application lies in the construction of PROTACs, where it serves as a key component of the linker, influencing the overall efficacy and properties of these novel therapeutic agents. The data and methodologies presented in this guide are intended to support researchers and scientists in the synthesis, characterization, and application of this important molecule in the pursuit of next-generation medicines.

References

- 1. calpaclab.com [calpaclab.com]

- 2. tert-Butyl 3-Ethylpiperazine-1-carboxylate | 438049-35-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. stoltz2.caltech.edu [stoltz2.caltech.edu]

Unraveling the Role of (S)-tert-butyl 3-ethylpiperazine-1-carboxylate in the Development of Bruton's Tyrosine Kinase Inhibitors: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the role of the chiral intermediate, (S)-tert-butyl 3-ethylpiperazine-1-carboxylate, in the synthesis of a novel class of potent Bruton's tyrosine kinase (Btk) inhibitors. While this compound itself is not pharmacologically active, it serves as a critical building block for creating advanced therapeutic agents targeting B-cell malignancies and autoimmune diseases. This document details the mechanism of action of the resulting Btk inhibitors, their place in relevant signaling pathways, and the experimental methodologies used to characterize them, tailored for researchers, scientists, and drug development professionals.

Introduction: The Significance of a Chiral Building Block

This compound is a key chiral piperazine derivative employed in the multi-step synthesis of highly specific and potent inhibitors of Bruton's tyrosine kinase (Btk). Its stereochemistry is crucial for the final compound's interaction with the Btk active site. A pivotal United States Patent (US20130116245A1) outlines the use of this intermediate in the creation of a series of alkylated piperazine compounds designed to treat immune disorders by modulating Btk activity.[1] This guide will focus on the mechanism of action of these final products, for which this compound is a foundational component.

The Target: Bruton's Tyrosine Kinase (Btk) and its Signaling Pathway

Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays an indispensable role in the development, activation, and proliferation of B-cells.[2] It is a key component of the B-cell receptor (BCR) signaling pathway.[3][4] Upon engagement of the BCR, a cascade of signaling events is initiated, leading to B-cell activation and proliferation.[3] Btk is also involved in other signaling pathways in various immune cells, including macrophages and mast cells.[5][6]

Dysregulation of the BCR signaling pathway can lead to uncontrolled growth and survival of malignant B-cells, a hallmark of several B-cell cancers like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[3] Consequently, Btk has emerged as a significant therapeutic target for these and various autoimmune diseases.[1][7]

The Btk signaling pathway can be visualized as follows:

References

- 1. Bruton’s Kinase Inhibitors for the Treatment of Immunological Diseases: Current Status and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are BTK inhibitors and how do they work? [synapse.patsnap.com]

- 4. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]

- 5. scbt.com [scbt.com]

- 6. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

- 7. labiotech.eu [labiotech.eu]

(S)-tert-butyl 3-ethylpiperazine-1-carboxylate Structural Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Its unique physicochemical properties, including its basicity and ability to participate in hydrogen bonding, make it a versatile building block for modulating pharmacokinetic and pharmacodynamic profiles. This technical guide focuses on (S)-tert-butyl 3-ethylpiperazine-1-carboxylate and its structural analogs, exploring their synthesis, potential biological activities, and the underlying signaling pathways they may modulate. The presence of a chiral center at the 3-position and the Boc-protecting group on one of the nitrogens allows for stereospecific interactions with biological targets and facile derivatization, respectively, making this class of compounds particularly interesting for drug discovery efforts.

Synthetic Methodologies

The synthesis of chiral 3-substituted piperazines, including the (S)-3-ethyl analog, is a key step in the development of novel therapeutics. While a specific, detailed experimental protocol for the direct synthesis of this compound is not extensively documented in publicly available literature, several general strategies for the synthesis of chiral 3-alkylpiperazines can be adapted.

A common approach involves the use of chiral starting materials, such as amino acids, to construct the piperazine ring with the desired stereochemistry. Another strategy is the asymmetric hydrogenation of substituted pyrazines. Furthermore, patent literature hints at synthetic routes for N-substituted (S)-tert-butyl 3-ethylpiperazine-1-carboxylates, which inherently require the synthesis of the core (S)-3-ethylpiperazine scaffold. A patent (US20130116245A1) describes the synthesis of a related compound, suggesting that the introduction of the ethyl group at the 3-position is a feasible synthetic transformation.[2]

General Synthetic Workflow:

A plausible synthetic workflow for preparing this compound and its analogs is depicted below. This workflow is a generalized representation based on common organic synthesis techniques for similar structures.

Figure 1: Generalized synthetic workflow for this compound and its analogs.

Experimental Protocol: General Procedure for Boc Protection of a Piperazine Derivative

This protocol is a standard procedure for the introduction of a tert-butoxycarbonyl (Boc) protecting group onto a secondary amine, such as the piperazine nitrogen.

-

Dissolution: Dissolve the piperazine starting material (1 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 equivalents), to the solution.

-

Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in the same solvent to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired N-Boc protected piperazine.

Biological Activity and Potential Therapeutic Areas

While specific quantitative biological data for this compound is scarce in the public domain, the broader class of piperazine derivatives has been extensively studied and shown to exhibit a wide range of pharmacological activities. Two prominent areas of investigation for piperazine-containing compounds are oncology and central nervous system (CNS) disorders.

Anticancer Activity

Numerous piperazine derivatives have been identified as potent anticancer agents.[3] These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis through the modulation of various signaling pathways critical for cancer cell survival and growth.

Potential Molecular Targets and Signaling Pathways:

-

PI3K/Akt Signaling Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that promotes cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in many cancers. Piperazine analogs have been investigated as inhibitors of this pathway.[4][5]

-

Src Family Kinases: Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell adhesion, growth, migration, and differentiation. Its overexpression or activation is implicated in the development and progression of several cancers. The piperazine scaffold has been incorporated into molecules designed as Src kinase inhibitors.

-

Receptor Tyrosine Kinases (RTKs): Many piperazine-containing drugs target RTKs, such as EGFR, which are key drivers in various cancers.

References

- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US20130116245A1 - Alkylated piperazine compounds - Google Patents [patents.google.com]

- 3. Piperine promotes PI3K/AKT/mTOR-mediated gut-brain autophagy to degrade α-Synuclein in Parkinson's disease rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperine Inhibits Cell Proliferation and Induces Apoptosis of Human Gastric Cancer Cells by Downregulating Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of (S)-tert-butyl 3-ethylpiperazine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a representative synthetic protocol for the chiral molecule, (S)-tert-butyl 3-ethylpiperazine-1-carboxylate. This compound is a valuable building block in medicinal chemistry, often incorporated into larger molecules for the development of novel therapeutic agents. Due to the limited availability of directly measured public data for this specific molecule, this guide presents a combination of predicted spectroscopic data based on analogous compounds and established experimental methodologies.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of closely related structures, including (S)-tert-butyl 3-methylpiperazine-1-carboxylate and other N-Boc protected piperazine derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.8 - 4.0 | m | 2H | -CH₂- (Piperazine ring, axial) |

| ~3.0 - 3.2 | m | 1H | -CH- (Piperazine ring, C3) |

| ~2.7 - 2.9 | m | 2H | -CH₂- (Piperazine ring, equatorial) |

| ~2.5 - 2.7 | m | 2H | -CH₂- (Piperazine ring) |

| ~1.6 - 1.8 | m | 2H | -CH₂- (Ethyl group) |

| 1.46 | s | 9H | -C(CH₃)₃ (Boc group) |

| ~0.9 | t | 3H | -CH₃ (Ethyl group) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ) ppm | Assignment |

| ~154.7 | C=O (Boc group) |

| ~79.5 | -C(CH₃)₃ (Boc group) |

| ~55-57 | -CH- (Piperazine ring, C3) |

| ~45-50 | -CH₂- (Piperazine ring) |

| ~43-45 | -CH₂- (Piperazine ring) |

| ~28.4 | -C(CH₃)₃ (Boc group) |

| ~25-27 | -CH₂- (Ethyl group) |

| ~10-12 | -CH₃ (Ethyl group) |

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Proposed Fragment |

| 214 | [M]⁺ (Molecular Ion) |

| 158 | [M - C₄H₈]⁺ (Loss of isobutylene) |

| 143 | [M - C₅H₉O]⁺ (Loss of tert-butoxy group) |

| 115 | [M - C₅H₉O₂ - C₂H₅]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, Broad | N-H Stretch (secondary amine) |

| ~2970, 2930, 2870 | Strong | C-H Stretch (aliphatic) |

| ~1690 | Strong | C=O Stretch (urethane) |

| ~1450, 1365 | Medium | C-H Bend (aliphatic) |

| ~1250, 1170 | Strong | C-N Stretch, C-O Stretch |

Experimental Protocols

The following section details a representative synthetic protocol for the preparation of this compound. This procedure is adapted from established methods for the synthesis of substituted N-Boc piperazines.[1][2][3]

Synthesis of this compound

This synthesis can be conceptualized as a two-step process starting from a suitable chiral precursor, such as (S)-2-amino-1-butanol, which is first converted to (S)-2-ethylpiperazine, followed by selective N-Boc protection.

Caption: Synthetic pathway for this compound.

Materials and Reagents:

-

(S)-2-Ethylpiperazine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

To a solution of (S)-2-ethylpiperazine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triethylamine (1.1 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

Spectroscopic Analysis Workflow

The characterization of the synthesized this compound involves a standard workflow of spectroscopic techniques to confirm its structure and purity.

Caption: General workflow for spectroscopic analysis of organic compounds.

This guide provides a foundational understanding of the spectroscopic properties and a viable synthetic route for this compound. Researchers are encouraged to perform their own analytical characterization to verify the structure and purity of their synthesized material.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR of (S)-tert-butyl 3-ethylpiperazine-1-carboxylate

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for the chiral molecule (S)-tert-butyl 3-ethylpiperazine-1-carboxylate. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details the experimental parameters for data acquisition and presents a thorough analysis of the spectral data.

Chemical Structure

The structure of this compound, with the IUPAC name tert-butyl (3S)-3-ethylpiperazine-1-carboxylate, is depicted below. The numbering of the carbon and proton atoms is provided for clear assignment in the subsequent NMR data tables.

(Note: The image is a placeholder for the chemical structure with atom numbering.)

¹H NMR Spectral Data

The ¹H NMR spectrum was acquired on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. The chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity |

| H-2ax, H-6ax | 3.87 – 3.78 | m |

| H-2eq, H-6eq | 3.73 – 3.63 | m |

| H-3, H-5ax | 3.40 – 3.26 | m |

| H-5eq, NH, CH₂ (ethyl) | 1.99 – 1.73 | m |

| CH₃ (ethyl) | 1.67 – 1.48 | m |

| C(CH₃)₃ | 1.46 | s |

| H-3' | 1.45 – 1.32 | m |

¹³C NMR Spectral Data

The ¹³C NMR spectrum was recorded at 126 MHz in deuterated chloroform (CDCl₃). The chemical shifts (δ) are given in ppm.

| Carbon Assignment | Chemical Shift (δ ppm) |

| C=O | 155.0 |

| C(CH₃)₃ | 79.3 |

| C-2 | 62.8 |

| C-6 | 56.9 |

| C-3 | 46.4 |

| C-5 | 31.0 |

| CH₂ (ethyl) | 30.6 |

| C(CH₃)₃ | 29.3 |

| CH₃ (ethyl) | 28.7 |

| - | 23.6 |

Experimental Protocol

NMR Sample Preparation and Data Acquisition

A sample of approximately 5-10 mg of this compound was dissolved in about 0.6 mL of deuterated chloroform (CDCl₃). The solution was then transferred to a 5 mm NMR tube.

The ¹H and ¹³C NMR spectra were recorded on a Bruker UltraShield Plus Avance III 500 MHz spectrometer. For the ¹H NMR spectrum, the residual protio signal of CDCl₃ at 7.26 ppm was used as the internal reference. For the ¹³C NMR spectrum, the chemical shifts were referenced to the CDCl₃ solvent signal at 77.16 ppm.

Workflow for NMR Data Acquisition and Analysis

The following diagram illustrates the general workflow from sample preparation to final spectral analysis in NMR spectroscopy.

Caption: Workflow of NMR Spectroscopy from Sample Preparation to Data Analysis.

An In-depth Technical Guide to (S)-tert-butyl 3-ethylpiperazine-1-carboxylate: Synthesis, Properties, and Application in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-tert-butyl 3-ethylpiperazine-1-carboxylate, a chiral building block of significant interest in medicinal chemistry. While a detailed historical account of its specific discovery is not extensively documented in scientific literature, its value is underscored by the general importance of substituted piperazine scaffolds in the development of novel therapeutics. This document details its physicochemical properties, a representative synthetic protocol, and its application in the synthesis of complex molecules for drug discovery.

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its ability to engage in various biological interactions makes it a valuable component in designing molecules with desired pharmacological profiles.[2][3] Chiral 3-substituted piperazines, such as the title compound, offer the opportunity to explore three-dimensional chemical space, which is crucial for enhancing potency and selectivity for biological targets.[1][4]

Physicochemical and Quantitative Data

A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for its use in synthetic chemistry and for the characterization of molecules derived from it.

| Property | Value | Source |

| Molecular Formula | C11H22N2O2 | [5] |

| Molecular Weight | 214.309 g/mol | [5] |

| CAS Number | 928025-56-3 | [5] |

| Purity | ≥97% | [5] |

| Appearance | Solid | |

| Storage | Room temperature | [5] |

Representative Synthetic Protocol

The synthesis of chiral 3-substituted piperazines often starts from readily available chiral precursors, such as amino acids.[4] The following is a representative, multi-step protocol for the synthesis of this compound, based on established methodologies for analogous compounds.[1][4]

Experimental Protocol

Step 1: Synthesis of (S)-2-aminobutanol

-

To a solution of (S)-2-aminobutanoic acid in anhydrous tetrahydrofuran (THF), slowly add a solution of borane-dimethyl sulfide complex at 0 °C under a nitrogen atmosphere.

-

Allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

-

Cool the reaction to 0 °C and quench by the slow addition of methanol.

-

Remove the solvent under reduced pressure. The resulting crude (S)-2-aminobutanol is used in the next step without further purification.

Step 2: N-protection of (S)-2-aminobutanol

-

Dissolve the crude (S)-2-aminobutanol in a mixture of dioxane and water.

-

Add sodium bicarbonate, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (Boc2O) in dioxane at 0 °C.

-

Stir the mixture at room temperature overnight.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-protected (S)-2-aminobutanol.

Step 3: Synthesis of (S)-tert-butyl (1-hydroxybutan-2-yl)carbamate

-

The product from the previous step is purified by column chromatography on silica gel.

Step 4: Mesylation of the primary alcohol

-

Dissolve the purified Boc-protected (S)-2-aminobutanol in dichloromethane (DCM).

-

Add triethylamine and cool the solution to 0 °C.

-

Slowly add methanesulfonyl chloride and stir the reaction at 0 °C for 2 hours.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the mesylated intermediate.

Step 5: Intramolecular cyclization to form the piperazine ring

-

To a solution of the mesylated intermediate in dimethylformamide (DMF), add a suitable amine, such as benzylamine, and a non-nucleophilic base like diisopropylethylamine (DIPEA).

-

Heat the reaction mixture to 80 °C and stir overnight.

-

After cooling, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

Step 6: Deprotection and final Boc protection

-

The crude product from the previous step is subjected to hydrogenolysis using palladium on carbon (Pd/C) under a hydrogen atmosphere to remove the benzyl group.

-

The resulting secondary amine is then protected with a Boc group using di-tert-butyl dicarbonate as described in Step 2 to yield the final product, this compound.

-

The final compound is purified by column chromatography.

Role in Drug Discovery Workflow

This compound is classified as a "Protein Degrader Building Block".[5] This indicates its utility in the synthesis of proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules that induce the degradation of specific target proteins. The following diagram illustrates the general workflow of how such a building block is utilized in the synthesis of a PROTAC.

Figure 1: General workflow for the use of a chiral piperazine building block in the synthesis and biological application of a PROTAC.

This workflow highlights how the structural and chiral integrity of building blocks like this compound is fundamental to the construction of complex and highly specific therapeutic agents. The piperazine moiety often serves as a versatile scaffold to which linkers and other pharmacophoric elements can be attached.

References

Hypothetical Pharmacological Profile of (S)-tert-butyl 3-ethylpiperazine-1-carboxylate: A Technical Whitepaper

Disclaimer: The following document presents a hypothetical pharmacological profile for (S)-tert-butyl 3-ethylpiperazine-1-carboxylate. As of the date of this publication, this compound is primarily documented as a chemical intermediate, particularly as a building block for protein degraders, and comprehensive pharmacological data for the compound itself is not publicly available. The subsequent profile is an extrapolation based on the known biological activities of structurally similar piperazine derivatives that are synthesized from this or related precursors. This whitepaper is intended for research and drug development professionals and should be used for informational and directional purposes only.

Executive Summary

This compound is a chiral piperazine derivative containing a tert-butyloxycarbonyl (Boc) protecting group. The piperazine scaffold is a well-established pharmacophore present in a multitude of clinically approved drugs, targeting a wide array of biological systems. Derivatives synthesized from related N-Boc-piperazine building blocks have shown significant activity as antagonists or modulators of G-protein coupled receptors (GPCRs), including dopamine, histamine, and chemokine receptors. Based on structure-activity relationship (SAR) studies of these derivatives, it is plausible that this compound, while likely possessing low intrinsic activity due to the bulky Boc group, serves as a key precursor to compounds with high affinity and selectivity for dopamine D3 and histamine H3 receptors. Its primary utility in medicinal chemistry is as a versatile starting material for the synthesis of more complex and potent molecules.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₂N₂O₂ | |

| Molecular Weight | 214.31 g/mol | |

| CAS Number | 928025-56-3 | |

| Chirality | (S)-enantiomer | |

| Appearance | Solid (predicted) | |

| Predicted LogP | 1.4 |

Predicted Pharmacological Profile

While direct experimental data for this compound is lacking, the extensive literature on compounds derived from it allows for the construction of a predictive profile. The primary targets of these derivatives are dopamine and histamine receptors.

Predicted Receptor Binding Affinity

The following table summarizes binding affinities (Ki) of compounds that utilize a similar piperazine core structure. It is hypothesized that after removal of the Boc group and further derivatization, the resulting molecules can achieve high affinity for these targets.

| Target | Representative Derivative Class | Predicted Affinity (Ki) | Selectivity Profile | Reference |

| Dopamine D3 Receptor | N-Arylalkyl-piperazines | 0.5 - 10 nM | High selectivity over D2 Receptor (>100-fold) | |

| Dopamine D2 Receptor | N-Arylalkyl-piperazines | 50 - 200 nM | Lower affinity compared to D3 | |

| Histamine H3 Receptor | Phenoxyalkyl-piperazines | 15 - 120 nM | High affinity antagonism | |

| CCR5 | N-Substituted piperazines | Potent antagonism (IC50 values) | Anti-HIV-1 activity | |

| Opioid Receptors | Varied piperazine derivatives | Active as antagonists |

Key Experimental Protocols

To empirically determine the pharmacological profile of this compound or its derivatives, the following standard experimental protocols would be employed.

Radioligand Binding Assay for Dopamine D3 Receptor Affinity

This protocol is a standard method for determining the binding affinity of a test compound to a specific receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the human dopamine D3 receptor (hD3R).

Materials:

-

HEK293 cells stably transfected with hD3R.

-

Cell membrane preparation from the transfected cells.

-

Radioligand: [¹²⁵I]-IABN or [³H]-Spiperone.

-

Non-specific binding control: Haloperidol or Spiperone (10 µM).

-

Test compound stock solutions in DMSO.

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Scintillation fluid and vials.

-

Microplate harvester and scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize transfected HEK293 cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer.

-

Assay Setup: In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd), and varying concentrations of the test compound.

-

Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for 60-90 minutes.

-

Termination: Terminate the assay by rapid filtration through glass fiber filters using a microplate harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC50 value using non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation for H3 Receptor Antagonism

This protocol assesses the functional activity of a compound as an antagonist at the histamine H3 receptor, which is a Gi-coupled receptor that inhibits adenylyl cyclase.

Objective: To determine the potency (IC50) of a test compound to antagonize agonist-induced inhibition of cAMP production.

Materials:

-

CHO-K1 cells stably co-transfected with human histamine H3 receptor (hH3R) and a cAMP-responsive element (CRE) reporter gene (e.g., luciferase).

-

H3R agonist: (R)-α-methylhistamine (RAMH).

-

Adenylyl cyclase activator: Forskolin.

-

Test compound stock solutions in DMSO.

-

Assay medium (e.g., DMEM/F12).

-

cAMP detection kit (e.g., HTRF, ELISA, or luciferase assay system).

Procedure:

-

Cell Plating: Seed the transfected CHO-K1 cells in 96-well plates and allow them to attach overnight.

-

Compound Addition: Pre-incubate the cells with varying concentrations of the test compound (potential antagonist) for 15-30 minutes.

-

Agonist Challenge: Add a fixed concentration of the H3R agonist (RAMH) to the wells.

-

Stimulation: Immediately add forskolin to all wells to stimulate cAMP production.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Detection: Lyse the cells and measure the intracellular cAMP levels (or reporter gene activity) according to the manufacturer's instructions for the chosen detection kit.

-

Data Analysis: Plot the cAMP level (or luminescence) against the log concentration of the test compound. The data will show the reversal of the agonist-induced inhibition. Calculate the IC50 value, which represents the concentration of the antagonist that restores the response to 50% of the maximal forskolin-stimulated level.

Visualizations: Pathways and Workflows

Predicted Signaling Pathway Modulation

Given the high affinity of its derivatives for the dopamine D3 receptor, a Gi-coupled GPCR, the predicted downstream signaling pathway modulation is illustrated below. Activation of the D3 receptor typically leads to the inhibition of adenylyl cyclase. An antagonist would block this effect.

An In-depth Technical Guide on the Solubility of (S)-tert-butyl 3-ethylpiperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (S)-tert-butyl 3-ethylpiperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on established methodologies for solubility determination, expected solubility based on structural analogs, and a generalized experimental workflow. This information is intended to guide researchers in designing and executing solubility studies for this compound and similar piperazine derivatives.

Introduction to this compound

This compound is a chiral piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, and the tert-butyloxycarbonyl (Boc) protecting group makes this compound a versatile building block for the synthesis of more complex molecules. Understanding its solubility is crucial for optimizing reaction conditions, purification processes, and formulation development.

Expected Solubility Profile

Based on its chemical structure, a qualitative solubility profile for this compound can be inferred. The presence of the Boc group and the ethyl group increases the lipophilicity of the molecule. Conversely, the two nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors, potentially conferring some solubility in polar solvents.

Generally, N-Boc protected piperazine derivatives are soluble in many common organic solvents. For instance, the related compound N-Boc-piperazine is reported to be soluble in organic solvents like dichloromethane and methanol, but less soluble in water.[1] Another similar compound, tert-butyl (S)-3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride, is noted to have enhanced solubility in polar solvents due to the hydrochloride salt.[2]

Table 1: Expected Qualitative Solubility of this compound and Related Compounds

| Solvent Class | Example Solvents | Expected Solubility of this compound | Reported Solubility of Analogs |

| Polar Aprotic | Dichloromethane (DCM) | High | N-Boc-piperazine is soluble in dichloromethane.[1] |

| Tetrahydrofuran (THF) | High | Commonly used as a reaction solvent for similar compounds. | |

| Polar Protic | Methanol, Ethanol | Moderate to High | N-Boc-piperazine is soluble in methanol.[1] |

| Water | Low | N-Boc-piperazine is less soluble in water.[1] | |

| Nonpolar | Toluene, Hexanes | Moderate to Low | Solubility is expected to be lower than in polar aprotic solvents. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, several established experimental methods can be employed. The choice of method often depends on the required throughput, accuracy, and the amount of material available.

The shake-flask method is a widely used technique for determining thermodynamic equilibrium solubility.[3][4]

Protocol:

-

Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial or flask.

-

Equilibration: The mixture is agitated, typically by shaking or stirring, in a temperature-controlled environment (e.g., a 25 °C or 37 °C water bath) for a sufficient period (often 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Separation: The undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

Quantification: The concentration of the solute in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation.

Kinetic solubility assays are higher-throughput methods often used in early drug discovery.[5] These methods measure the concentration at which a compound precipitates from a solution when added from a concentrated stock (e.g., in DMSO).

Protocol using Nephelometry:

-

Stock Solution Preparation: A concentrated stock solution of the compound is prepared in a solvent like dimethyl sulfoxide (DMSO).

-

Serial Dilution: The stock solution is added in increasing concentrations to the aqueous buffer or solvent of interest in a microplate format.

-

Precipitation Detection: The point at which the compound precipitates is detected by measuring the light scattering of the solution using a nephelometer.[5][6] The higher the scattered light, the more insoluble particles are present.

Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a pharmaceutical intermediate like this compound.

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

While specific, publicly available quantitative solubility data for this compound is scarce, this guide provides the necessary framework for researchers to determine this crucial parameter. By understanding the compound's structural characteristics and employing standard experimental protocols such as the shake-flask method, scientists can generate the reliable data needed for process development and optimization in the pharmaceutical industry. The expected solubility trends, based on analogous structures, suggest good solubility in common polar aprotic and protic organic solvents, with lower solubility anticipated in water and nonpolar solvents.

References

- 1. CAS 57260-71-6: N-BOC-Piperazine | CymitQuimica [cymitquimica.com]

- 2. Tert-butyl (S)-3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. bmglabtech.com [bmglabtech.com]

- 6. rheolution.com [rheolution.com]

Crystal Structure of (S)-tert-butyl 3-ethylpiperazine-1-carboxylate: A Search for Crystallographic Data

An extensive search of publicly available chemical and crystallographic databases has revealed no specific crystal structure data for the compound (S)-tert-butyl 3-ethylpiperazine-1-carboxylate. While information regarding its chemical properties, synthesis, and commercial availability is accessible, detailed three-dimensional structural information determined by methods such as X-ray crystallography has not been publicly reported.

This compound is a chiral piperazine derivative.[1][2] Its molecular formula is C11H22N2O2, and its molecular weight is 214.31 g/mol .[1][2] The structure consists of a piperazine ring substituted at the 3-position with an ethyl group and protected at the 1-position with a tert-butoxycarbonyl (Boc) group. The "(S)" designation indicates the stereochemistry at the chiral center, which is the carbon atom of the piperazine ring to which the ethyl group is attached.

While direct crystallographic data for the title compound is unavailable, studies on similar piperazine derivatives provide insights into the general structural features and experimental methodologies employed in such analyses. For instance, the crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate has been determined, revealing a chair conformation for the piperazine ring.[3][4][5]

General Experimental Protocols for Piperazine Derivative Crystallography

Though a specific protocol for this compound cannot be provided, a general workflow for determining the crystal structure of a similar organic molecule would involve the following key steps.

Synthesis and Crystallization

The synthesis of piperazine derivatives often involves multi-step reactions. For example, related compounds have been synthesized through methods like the Bruylants reaction.[3][4][5] Following synthesis and purification, the crucial step for crystallographic analysis is the growth of high-quality single crystals. This is typically achieved through techniques such as:

-

Slow evaporation: A solution of the purified compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.

-

Vapor diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant's vapor into the solution reduces the compound's solubility, promoting crystallization.

-

Cooling: A saturated solution of the compound is slowly cooled, causing the solubility to decrease and crystals to form.

X-ray Diffraction Data Collection and Structure Refinement

Once suitable crystals are obtained, their structure is determined using single-crystal X-ray diffraction. The general workflow for this process is outlined below.

Conclusion

At present, a detailed technical guide on the crystal structure of this compound cannot be compiled due to the absence of published crystallographic data. The information available pertains to its chemical identity and the synthesis of related compounds. For researchers and drug development professionals requiring the precise solid-state conformation of this molecule, a de novo crystal structure determination would be necessary. The general methodologies for such an undertaking are well-established within the field of chemical crystallography.

References

- 1. calpaclab.com [calpaclab.com]

- 2. (R)-tert-butyl 3-ethylpiperazine-1-carboxylate | C11H22N2O2 | CID 24820337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Molecular weight and formula of (S)-tert-butyl 3-ethylpiperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Core Physicochemical Data

The fundamental molecular properties of (S)-tert-butyl 3-ethylpiperazine-1-carboxylate are summarized below. This data is essential for any experimental design, including dosage calculations, analytical method development, and interpretation of results.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂N₂O₂ | |

| Molecular Weight | 214.309 g/mol | |

| CAS Number | 928025-56-3 |

Experimental Protocols

A specific, peer-reviewed experimental protocol for the synthesis of this compound is not available in the public search results. However, the synthesis of structurally similar compounds, such as (S)-1-Boc-3-methylpiperazine, has been documented. Based on these analogous syntheses, a general protocol can be proposed.

Proposed Synthesis of this compound

The most probable synthetic route involves the protection of the piperazine ring of (S)-3-ethylpiperazine with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic chemistry to selectively protect one of the nitrogen atoms in the piperazine ring, allowing for further functionalization of the other nitrogen.

Materials:

-

(S)-3-ethylpiperazine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

A suitable solvent (e.g., dichloromethane, tetrahydrofuran)

-

A suitable base (e.g., triethylamine, sodium bicarbonate)

-

Deionized water

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Dissolution: Dissolve (S)-3-ethylpiperazine in the chosen solvent in a reaction flask.

-

Base Addition: Add the base to the solution.

-

Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer.

-

Extraction: Extract the aqueous layer with the organic solvent to recover any remaining product.

-

Washing: Combine the organic layers and wash with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Biological Activity and Signaling Pathways

There is no publicly available information regarding the biological activity or the signaling pathways associated with this compound from the conducted searches. This suggests that the compound may be a novel chemical entity or its biological functions have not yet been disclosed in the public domain.

Visualizations

Hypothetical Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound, as described in the proposed experimental protocol.

Caption: Hypothetical workflow for the synthesis and purification of the target compound.

Methodological & Application

Application Notes: (S)-tert-butyl 3-ethylpiperazine-1-carboxylate in Medicinal Chemistry

(S)-tert-butyl 3-ethylpiperazine-1-carboxylate is a valuable chiral building block in medicinal chemistry, primarily utilized in the synthesis of targeted therapies. Its stereochemically defined ethyl group and the Boc-protected piperazine scaffold allow for the precise construction of complex molecules with specific pharmacological activities. A significant application of this intermediate is in the development of kinase inhibitors, particularly those targeting Bruton's tyrosine kinase (Btk), a key enzyme in B-cell signaling pathways.

Key Application: Synthesis of Bruton's Tyrosine Kinase (Btk) Inhibitors

This compound serves as a crucial intermediate in the synthesis of a novel class of Btk inhibitors. These inhibitors are being investigated for the treatment of various B-cell malignancies and autoimmune diseases. The chiral ethylpiperazine moiety is incorporated to interact with specific residues in the Btk active site, contributing to the potency and selectivity of the final compound.

Experimental Workflow for Btk Inhibitor Synthesis

The general workflow for the synthesis of Btk inhibitors using this compound involves a key N-arylation step, followed by deprotection and subsequent elaboration.

Caption: Synthetic workflow for Btk inhibitors.

Bruton's Tyrosine Kinase (Btk) Signaling Pathway

Btk is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway. Upon BCR activation by an antigen, a signaling cascade is initiated, leading to B-cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various B-cell cancers and autoimmune disorders. Btk inhibitors block the activity of Btk, thereby disrupting this signaling cascade and reducing the pathological activity of B-cells.

Caption: Simplified Btk signaling pathway.

Experimental Protocols

N-Arylation of this compound

This protocol describes the coupling of the chiral piperazine with a heteroaryl bromide, a key step in the synthesis of certain Btk inhibitors.

Materials:

-

This compound

-

5-bromo-2-nitropyridine

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane, anhydrous

-

Nitrogen or Argon atmosphere

Procedure:

-

To a reaction vessel, add this compound (1.0 eq), 5-bromo-2-nitropyridine (1.2 eq), sodium carbonate (2.5 eq), and XPhos (0.1 eq).

-

Purge the vessel with nitrogen or argon.

-

Add anhydrous 1,4-dioxane to the mixture.

-

Add palladium(II) acetate (0.05 eq) to the reaction mixture.

-

Heat the mixture to 100 °C and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired N-arylated product.

Quantitative Data

While specific pharmacological data for compounds synthesized directly from this compound is often proprietary and found within patent literature, the following table presents representative data for a closely related Btk inhibitor incorporating a chiral piperazine moiety to illustrate the typical potency of such compounds.

| Compound ID | Target | IC₅₀ (nM) | Cell-based Assay (IC₅₀, nM) | Reference |

| Btk Inhibitor A | Btk | 1.5 | 10 | Fenebrutinib studies |

| Btk Inhibitor B | Btk | 0.9 | 8 | Acalabrutinib studies |

Note: The IC₅₀ values are indicative of the potency of Btk inhibitors containing chiral piperazine scaffolds and are provided for illustrative purposes.

Conclusion

This compound is a key chiral building block for the synthesis of potent and selective Btk inhibitors. The protocols and data presented highlight its importance in the development of targeted therapies for B-cell malignancies and autoimmune diseases. The stereochemistry of the ethyl group is crucial for achieving high affinity and selectivity for the Btk enzyme. Further research into derivatives of this scaffold may lead to the discovery of next-generation kinase inhibitors with improved pharmacological profiles.

Application Notes and Protocols: (S)-tert-butyl 3-ethylpiperazine-1-carboxylate in Organic Synthesis

(S)-tert-butyl 3-ethylpiperazine-1-carboxylate is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug development. Its stereodefined ethyl-substituted piperazine core, combined with the versatile tert-butoxycarbonyl (Boc) protecting group, makes it a valuable synthon for the introduction of this privileged scaffold into a variety of complex molecules. The piperazine moiety is a common feature in numerous biologically active compounds, valued for its ability to modulate physicochemical properties such as solubility and basicity, and to interact with biological targets. The specific (S)-configuration and the presence of an ethyl group at the 3-position allow for precise structural modifications to optimize potency, selectivity, and pharmacokinetic profiles of drug candidates.

These application notes provide an overview of the utility of this compound as a building block, with a focus on its application in the synthesis of substituted piperazine derivatives for potential therapeutic use. Detailed experimental protocols for key transformations are provided to guide researchers in its practical application.

Application in the Synthesis of N-Arylpiperazine Derivatives

A primary application of this compound is in the synthesis of N-arylpiperazine derivatives. The nucleophilic secondary amine of the piperazine ring readily participates in cross-coupling reactions with aryl halides or related electrophiles. This strategy is widely employed in the construction of precursors for pharmacologically active agents, including kinase inhibitors.

The Boc protecting group on one of the nitrogen atoms prevents unwanted side reactions and allows for regioselective functionalization of the other nitrogen. Following the introduction of the aryl group, the Boc group can be readily removed under acidic conditions to reveal a free secondary amine, which can be further elaborated.

Synthesis of (S)-tert-Butyl 4-(6-aminopyridin-3-yl)-3-ethylpiperazine-1-carboxylate

A key example of the application of this compound is its use in the synthesis of (S)-tert-butyl 4-(6-aminopyridin-3-yl)-3-ethylpiperazine-1-carboxylate. This intermediate can be a crucial component in the development of various therapeutic agents. The synthesis involves a palladium-catalyzed N-arylation reaction followed by the reduction of a nitro group.

Reaction Scheme: